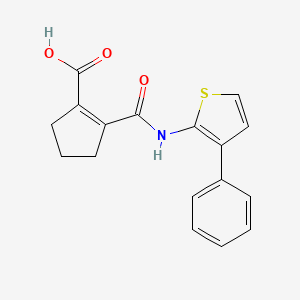![molecular formula C25H28N4 B10834938 4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide](/img/structure/B10834938.png)
4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27539678-Compound-7” is a small molecular drug developed by ALMAC DISCOVERY LIMITED. It targets sphingosine kinase 1, an enzyme involved in the regulation of inflammatory responses and neuroinflammation. This compound has shown potential in treating various diseases, including cancer and psychoactive substance use disorders .
Preparation Methods
The synthesis of “PMID27539678-Compound-7” involves multiple steps, starting with the preparation of the core structure. The synthetic route includes:
Nucleophilic substitution reaction: Using 1, 5, 6, 7-tetrahydro-4H-indole-4-one as the raw material, an amino protection product is obtained under alkaline conditions.
Halogenation: The protected amino compound is reacted with a halogenation reagent to form an alpha-halogenated ketone.
Elimination reaction: The alpha-halogenated ketone undergoes elimination to form the desired compound.
Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yield and purity.
Chemical Reactions Analysis
“PMID27539678-Compound-7” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include halogenation agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
“PMID27539678-Compound-7” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingosine kinase 1 inhibitors.
Biology: The compound is used to investigate the role of sphingosine kinase 1 in cellular processes.
Medicine: It has potential therapeutic applications in treating cancer and psychoactive substance use disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of “PMID27539678-Compound-7” involves the inhibition of sphingosine kinase 1. This enzyme catalyzes the phosphorylation of sphingosine to form sphingosine 1-phosphate, a lipid mediator with both intra- and extracellular functions. By inhibiting sphingosine kinase 1, the compound reduces the levels of sphingosine 1-phosphate, thereby modulating inflammatory responses and neuroinflammation .
Comparison with Similar Compounds
“PMID27539678-Compound-7” is unique due to its specific inhibition of sphingosine kinase 1. Similar compounds include:
Phenoxodiol: A clinical trial drug for ovarian cancer.
GSK618334: A drug for treating drug abuse.
B-5354a: A terminated drug for arteriosclerosis.
These compounds share some structural similarities but differ in their specific targets and therapeutic applications.
Properties
Molecular Formula |
C25H28N4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C25H28N4/c1-24(2)12-13-25(3,4)20-15-18(9-10-19(20)24)21-11-14-28-23(29-21)17-7-5-16(6-8-17)22(26)27/h5-11,14-15H,12-13H2,1-4H3,(H3,26,27) |
InChI Key |
HBVOXJWWSHTROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C(=N)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B10834881.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
![2-[4,6-Difluoro-3-(4-hydroxyphenyl)indol-1-yl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B10834892.png)
![4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)

![1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834903.png)
![N-cyclopropyl-3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834911.png)
![1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834912.png)
![2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10834920.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol](/img/structure/B10834936.png)
